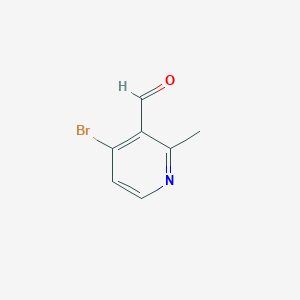
(1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (1-méthyl-2-(méthylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronique est un dérivé d’acide boronique doté d’une structure unique qui comprend un cycle pyrimidine substitué par un groupe méthylthio et une partie acide boronique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide (1-méthyl-2-(méthylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronique implique généralement les étapes suivantes :
Formation du cycle pyrimidine : Le cycle pyrimidine peut être synthétisé par une réaction de condensation impliquant des précurseurs appropriés tels que l’urée et les composés β-dicarbonylés.
Introduction du groupe méthylthio : Le groupe méthylthio peut être introduit par une réaction de substitution nucléophile utilisant le méthylthiol comme nucléophile.
Fonctionnalisation de l’acide boronique : La partie acide boronique est introduite par une réaction avec un réactif contenant du bore, tel que l’acide boronique ou l’ester de boronate, dans des conditions appropriées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse décrites ci-dessus, en mettant l’accent sur la capacité de production à grande échelle, la rentabilité et les considérations environnementales. Les catalyseurs et les solvants utilisés dans ces processus sont choisis pour maximiser le rendement et minimiser les déchets.
Analyse Des Réactions Chimiques
Types de réactions
L’acide (1-méthyl-2-(méthylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronique subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe méthylthio peut être oxydé en sulfoxyde ou en sulfone en utilisant des agents oxydants tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Réduction : Le groupe carbonyle du cycle pyrimidine peut être réduit en groupe hydroxyle en utilisant des agents réducteurs comme le borohydrure de sodium.
Substitution : La partie acide boronique peut participer à des réactions de couplage croisé de Suzuki-Miyaura avec des halogénures d’aryle ou de vinyle en présence d’un catalyseur au palladium.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Substitution : Catalyseurs au palladium, halogénures d’aryle ou de vinyle, base (par exemple, carbonate de potassium).
Principaux produits formés
Oxydation : Sulfoxydes, sulfones.
Réduction : Dérivés hydroxylés.
Substitution : Dérivés biaryle ou vinyle.
Applications De Recherche Scientifique
L’acide (1-méthyl-2-(méthylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronique présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base en synthèse organique, en particulier dans la formation de molécules complexes par des réactions de couplage croisé.
Biologie : Étudié pour son potentiel en tant qu’inhibiteur enzymatique, en particulier dans l’inhibition des protéases et des kinases.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment comme agent anticancéreux en raison de sa capacité à inhiber des cibles moléculaires spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et catalyseurs.
Mécanisme D'action
Le mécanisme d’action de l’acide (1-méthyl-2-(méthylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronique implique son interaction avec des cibles moléculaires telles que les enzymes. La partie acide boronique peut former des liaisons covalentes réversibles avec les résidus du site actif, ce qui conduit à l’inhibition de l’activité enzymatique. Cette interaction peut perturber les voies biologiques clés, entraînant des effets thérapeutiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide (1-méthyl-2-(méthylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)boronique : Structure similaire mais avec un motif de substitution différent sur le cycle pyrimidine.
Ester de boronate (1-méthyl-2-(méthylthio)-6-oxo-1,6-dihydropyrimidin-5-yl) : Un dérivé ester de l’acide boronique.
Unicité
L’acide (1-méthyl-2-(méthylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronique est unique en raison de son motif de substitution spécifique et de la présence à la fois d’un groupe méthylthio et d’une partie acide boronique. Cette combinaison de groupes fonctionnels confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C6H9BN2O3S |
|---|---|
Poids moléculaire |
200.03 g/mol |
Nom IUPAC |
(1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O3S/c1-9-5(10)4(7(11)12)3-8-6(9)13-2/h3,11-12H,1-2H3 |
Clé InChI |
MKBPPQMNYBZUQF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N(C1=O)C)SC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


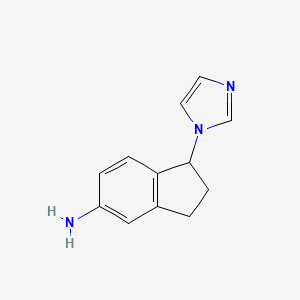


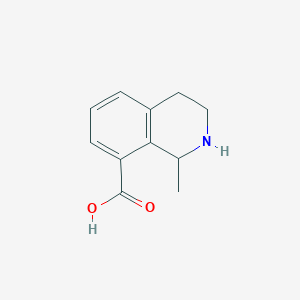
![(R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11903399.png)


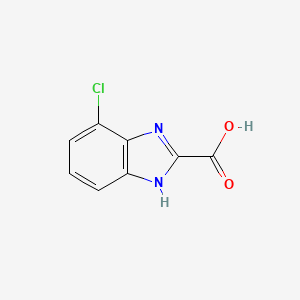
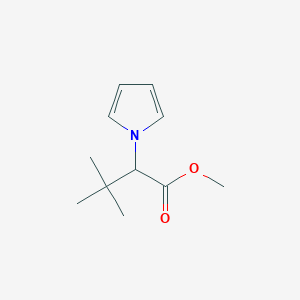
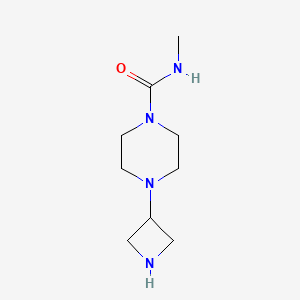


![Spiro[cyclopropane-1,9'-fluorene]](/img/structure/B11903436.png)
